Product packaging for 4-Phenylmorpholin-3-one(Cat. No.:CAS No. 29518-11-4)

4-Phenylmorpholin-3-one

Cat. No.: B154935
CAS No.: 29518-11-4
M. Wt: 177.2 g/mol
InChI Key: SIWXCJHUZAEIAE-UHFFFAOYSA-N
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Description

Significance of the Morpholine (B109124) Ring System in Medicinal Chemistry and Organic Synthesis

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged pharmacophore in medicinal chemistry. nih.gov Its unique physicochemical properties make it a valuable component in drug design. The presence of the nitrogen atom imparts basicity, while the oxygen atom contributes to the molecule's polarity and ability to form hydrogen bonds. biosynce.com This dual nature allows morpholine-containing compounds to interact favorably with biological targets. biosynce.com

Incorporating a morpholine moiety into a drug candidate can enhance its pharmacokinetic profile, including improving solubility, bioavailability, and metabolic stability. thieme-connect.comontosight.ai This heterocycle is often used as a bioisosteric replacement for other rings like piperazine (B1678402) or piperidine (B6355638) to optimize a molecule's properties. thieme-connect.com The morpholine ring is a key structural feature in numerous approved drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org Its versatility extends to organic synthesis, where it is widely used as a building block and a solvent. wikipedia.org

Overview of 4-Phenylmorpholin-3-one as a Core Structure for Derivatization

This compound serves as a crucial starting material and core structure for the synthesis of a wide array of derivatives. Its framework, featuring a phenyl group attached to the nitrogen of the morpholin-3-one (B89469) ring, provides a foundation for systematic structural modifications. Researchers can functionalize various positions on both the phenyl and morpholinone rings to explore structure-activity relationships (SAR).

The derivatization of this compound has led to the discovery of compounds with diverse biological activities. For instance, it is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban. chemsrc.com The synthesis of N-phenylmorpholine derivatives linked to other heterocyclic systems, such as thiazoles, has been a strategy to develop novel compounds with potential antitumor and antimicrobial activities. nih.govnih.gov The ability to readily create new analogs from this core structure makes this compound a valuable tool in drug discovery and development.

Historical Context of this compound and its Derivatives in Academic Literature

The exploration of morpholine and its derivatives in chemical literature dates back to the early 20th century, with its commercial availability in the U.S. established by 1935. sci-hub.se Over the decades, the morpholine nucleus has been incorporated into a vast number of compounds, leading to a rich body of research on their synthesis and biological properties. sci-hub.se

Derivatives of 4-phenylmorpholine (B1362484) have been a subject of interest in various studies. For example, research has highlighted the importance of the 4-phenyl morpholine moiety in the design of potent caspase-3 inhibitors. sci-hub.se Furthermore, the synthesis of chalcone-substituted morpholine derivatives has been explored for their potential anticancer activities. sci-hub.se The continuous investigation into the synthesis and biological evaluation of compounds derived from the this compound scaffold underscores its enduring importance in medicinal chemistry.

PropertyValueSource
IUPAC Name This compound nih.gov
Molecular Formula C₁₀H₁₁NO₂ nih.gov
Molecular Weight 177.20 g/mol nih.gov
CAS Number 29518-11-4 nih.gov
Physical Form White to yellow to yellow-brown or purple solid sigmaaldrich.com
Melting Point 113-114°C chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B154935 4-Phenylmorpholin-3-one CAS No. 29518-11-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylmorpholin-3-one
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InChI

InChI=1S/C10H11NO2/c12-10-8-13-7-6-11(10)9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWXCJHUZAEIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408926
Record name 4-phenylmorpholin-3-one
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Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29518-11-4
Record name 4-Phenyl-3-morpholinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenylmorpholin-3-ON
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Record name 4-phenylmorpholin-3-one
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Record name 4-phenylmorpholin-3-one
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Synthetic Methodologies for 4 Phenylmorpholin 3 One and Its Key Intermediates

Established Synthetic Routes to 4-Phenylmorpholin-3-one

The construction of the this compound molecule is accessible through various synthetic pathways, each employing different starting materials and reaction conditions to achieve the target structure.

Reaction of N-(2-Hydroxyethyl)aniline with Chloroacetyl Chloride

A prominent and direct method for synthesizing this compound involves the reaction of N-(2-hydroxyethyl)aniline with chloroacetyl chloride. This process is a one-pot synthesis that proceeds via an initial N-acylation followed by an intramolecular Williamson ether synthesis (cyclization).

In a typical procedure, N-(2-hydroxyethyl)aniline is dissolved in a solvent system such as an ethanol (B145695) and water mixture. The simultaneous addition of chloroacetyl chloride and an aqueous base, like sodium hydroxide (B78521) solution, is crucial. The base neutralizes the hydrogen chloride byproduct and facilitates the deprotonation of the hydroxyl group for the final ring-closing step. Maintaining a controlled temperature and pH is vital for optimizing the reaction yield and minimizing side products. One patented process specifies a temperature range of 38 to 43°C and a pH between 12 and 12.5, which results in the precipitation of the product upon cooling. nih.gov This method is advantageous due to its operational simplicity and good yield.

Table 1: Reaction Conditions for Synthesis via N-(2-Hydroxyethyl)aniline

ParameterValue/Condition
Reactants N-(2-Hydroxyethyl)aniline, Chloroacetyl Chloride
Base Sodium Hydroxide (45% aq. solution)
Solvent Ethanol / Water
Temperature 38 - 43 °C
pH 12 - 12.5
Yield 80%

Reaction of Morpholin-2-one (B1368128) with Bromobenzene (B47551) and Catalytic Systems (e.g., Copper Iodide, 1,2-Diaminocyclohexane)

Another viable synthetic approach is the N-arylation of morpholin-2-one with an aryl halide, such as bromobenzene. This transformation is typically accomplished using a copper-catalyzed cross-coupling reaction, often referred to as an Ullmann condensation or Goldberg reaction. wikipedia.orgnih.gov This type of reaction is fundamental for forming carbon-nitrogen bonds between amides and aryl halides. wikipedia.org

The reaction generally involves heating morpholin-2-one with bromobenzene in the presence of a copper catalyst, such as copper(I) iodide (CuI), a base (like potassium carbonate), and a ligand. wikipedia.org The ligand, often a diamine like 1,2-diaminocyclohexane, enhances the solubility and reactivity of the copper catalyst. wikipedia.org The reaction requires high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) and elevated temperatures to proceed efficiently. wikipedia.org While this method is a standard strategy for C-N bond formation, its application often requires careful optimization of the catalyst, ligand, base, and solvent system to achieve high yields. nih.govwikipedia.org

Table 2: Generalized Conditions for Ullmann-type Synthesis

ParameterReagent/Condition
Reactants Morpholin-2-one, Bromobenzene
Catalyst Copper(I) Iodide (CuI)
Ligand 1,2-Diaminocyclohexane
Base Potassium Carbonate (K₂CO₃)
Solvent N-Methylpyrrolidone (NMP) or DMF
Temperature High (often >150°C)

Synthesis via Chloroacetyl Chloride, DMF, and K₂CO₃ at Controlled Temperatures

This method represents a variation of the cyclization strategy, where the starting materials are aniline (B41778) and a derivative of 2-chloroacetic acid. The reaction can be envisioned as a two-step process in a single pot. First, aniline is N-acylated with a suitable chloroacetylating agent. The resulting intermediate, N-phenyl-2-chloroacetamide, is then reacted with an alcohol, like 2-bromoethanol, in the presence of a base.

Alternatively, and more directly, N-(2-hydroxyethyl)aniline can be synthesized first and then cyclized. In this context, chloroacetyl chloride serves as the key reagent to introduce the acetyl group that will form the carbonyl part of the ring. nih.govprimescholars.com Dimethylformamide (DMF) acts as a suitable polar aprotic solvent that can facilitate both the acylation and the subsequent intramolecular cyclization. nih.gov A base such as potassium carbonate (K₂CO₃) is employed to promote the ring-closing step by deprotonating the hydroxyl group, which then displaces the chloride on the acetyl chain. Control of temperature is essential to manage the reaction rate and prevent decomposition or side reactions.

Synthesis of 4-(4-Nitrophenyl)morpholin-3-one (B139987)

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The synthesis of the 4-nitro derivative is a key example of this reactivity.

Nitration of this compound using Nitric Acid and Sulfuric Acid

The introduction of a nitro group onto the phenyl ring is achieved through a classic nitration reaction using a mixture of concentrated nitric acid and sulfuric acid (nitrating mixture). The morpholinone substituent acts as an ortho-, para-directing group.

In a typical procedure, this compound is first dissolved in concentrated sulfuric acid at a controlled temperature, often around 10-25°C. nih.gov The solution is then cooled significantly, for instance to -5°C, before the dropwise addition of nitric acid. nih.gov The sulfuric acid serves as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The low temperature is critical for controlling the reaction and selectively achieving mono-nitration, primarily at the para position due to steric hindrance at the ortho positions. After the reaction is complete, the mixture is carefully quenched with water, leading to the precipitation of the 4-(4-nitrophenyl)morpholin-3-one product.

Optimizing the nitration of this compound is crucial for maximizing the yield of the desired 4-nitro isomer and minimizing the formation of other isomers or di-nitrated byproducts. Key parameters that are controlled include temperature, reaction time, and the ratio of the acids.

Temperature: Maintaining a low temperature, specifically around -5°C during the addition of nitric acid, is the most critical factor. nih.gov This low temperature slows down the reaction rate, reducing the likelihood of multiple nitration events on the same ring. It also enhances the regioselectivity towards the para-product.

Acid Concentration: Using specific equivalents of the acids ensures the efficient generation of the nitronium ion while controlling the reaction's exothermicity. One documented process uses approximately 7.4 equivalents of sulfuric acid and 1.05 equivalents of 65% nitric acid relative to the starting morpholinone. nih.gov This excess of sulfuric acid ensures that the nitrating species is readily available.

Reaction Time: Stirring the mixture for a defined period (e.g., one hour) at the low temperature ensures the reaction goes to completion without allowing for significant side product formation that could occur with extended reaction times or at higher temperatures. nih.gov

By carefully controlling these conditions, the synthesis can be optimized to selectively produce 4-(4-nitrophenyl)morpholin-3-one in high purity and yield.

Table 3: Optimized Conditions for the Nitration of this compound

ParameterValue/Condition
Substrate This compound
Reagents Concentrated Sulfuric Acid (H₂SO₄), Nitric Acid (HNO₃, 65%)
Temperature -5 °C
Reagent Ratio ~1.05 eq. of HNO₃
Reaction Time 1 hour at -5°C
Workup Quenching with water, neutralization
Primary Product 4-(4-Nitrophenyl)morpholin-3-one
Mitigation of Ortho-Nitration By-product Formation

In the nitration of 4-phenyl-3-morpholinone to produce the key intermediate 4-(4-nitrophenyl)morpholin-3-one, the formation of ortho-nitrated by-products is a significant concern that can reduce the yield and purity of the desired para-isomer. google.com While classical nitration with nitric acid in sulfuric acid often leads to a mixture of ortho and para isomers, along with potential oxidation products, certain strategies can be employed to enhance the regioselectivity for the para position. google.comarkat-usa.org

Controlling the reaction temperature is a critical factor. Nitration reactions are typically conducted at low temperatures, such as -5°C, to minimize the formation of by-products. google.com The rate of addition of the nitrating agent (e.g., 65% nitric acid) to the solution of 4-phenyl-3-morpholinone in concentrated sulfuric acid must be carefully controlled to maintain the low temperature and prevent localized overheating, which can favor the formation of undesired isomers and oxidation products. google.com

Furthermore, the choice of nitrating agent and reaction medium can influence the isomer distribution. While the sulfuric acid/nitric acid system is common, alternative nitrating systems are explored in organic synthesis to improve regioselectivity. For phenols, which are highly activated substrates, reagents like cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) in the presence of sodium bicarbonate have been shown to favor ortho-nitration specifically. arkat-usa.org Although this particular method promotes ortho-nitration, it underscores the principle that the reagent system can be tailored to direct the position of nitration. For substrates like 4-phenyl-3-morpholinone, the para position is sterically more accessible, and the reaction conditions are optimized to exploit this preference.

Ring Closure from 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide

A significant synthetic route to 4-(4-nitrophenyl)morpholin-3-one involves the intramolecular cyclization of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide. google.com This method begins with the reaction of 4-nitroaniline (B120555) with 2-(2-chloroethoxy)acetyl chloride to form the acetamide (B32628) precursor. google.com

The subsequent ring closure is an intramolecular Williamson ether synthesis, where the amide nitrogen acts as a nucleophile, displacing the chloride on the ethoxy side chain. This cyclization is typically facilitated by a base in a suitable solvent. One documented procedure involves boiling the acetamide precursor with potassium carbonate in acetonitrile (B52724). google.com The base is crucial for deprotonating the amide nitrogen, thereby increasing its nucleophilicity and enabling the ring-forming reaction. This process provides a direct method to construct the morpholin-3-one (B89469) ring system. google.com A similar cyclization has been reported for a related fluorinated analogue, where 2-(2-chloroethoxy)-N-(3-fluoro-4-nitrophenyl)acetamide is treated with potassium carbonate in acetonitrile at an elevated temperature (385 K) for 5 hours to yield the corresponding 4-(3-fluoro-4-nitrophenyl)morpholin-3-one. nih.gov

Synthesis of 4-(4-Aminophenyl)morpholin-3-one (B139978)

The conversion of 4-(4-nitrophenyl)morpholin-3-one to 4-(4-aminophenyl)morpholin-3-one is a critical reduction step. Several methods have been developed to achieve this transformation efficiently, particularly for large-scale production.

Catalytic Hydrogenation of 4-(4-Nitrophenyl)morpholin-3-one (e.g., Pd/C with H2 or SnCl2)

Catalytic hydrogenation is a widely employed and effective method for the reduction of aromatic nitro groups. masterorganicchemistry.com

Palladium on Carbon (Pd/C) with Hydrogen (H2): This is a common and highly efficient method. The reaction involves treating 4-(4-nitrophenyl)morpholin-3-one with hydrogen gas in the presence of a Pd/C catalyst. google.comgoogle.com The choice of solvent can influence the reaction's efficiency and yield. While early procedures used solvents like tetrahydrofuran, improved methods utilize aliphatic alcohols such as ethanol or methanol, or even water. google.comgoogle.com Conducting the hydrogenation in water or a mixture of a water-miscible solvent and water (with a water content of at least 50%) is described as an advantageous process. google.com The reaction can be carried out under hydrogen pressure ranging from 1 to 200 bar, with a preferred range of 5 to 10 bar, and at temperatures between 15°C and 90°C. google.comgoogle.com For instance, a procedure describes suspending the nitro compound in water with a 5% Pd/C catalyst, heating to 90°C, and applying a hydrogen pressure of 8 bar, with the reaction typically completing in 1.5 to 2 hours. google.com

Tin(II) Chloride (SnCl2): The reduction of the nitro group can also be accomplished using stannous chloride. masterorganicchemistry.comgoogle.com This method provides an alternative to catalytic hydrogenation and is effective for converting aromatic nitro compounds to anilines. masterorganicchemistry.comgoogle.com The reaction is typically carried out in a suitable solvent like ethanol. masterorganicchemistry.com

Alternative Reduction Methods for Nitro Group to Amino Group

Beyond the standard Pd/C and SnCl2 methods, other reagents can be used for the reduction of aromatic nitro groups. masterorganicchemistry.comwikipedia.org

Iron (Fe) in Acidic Media: The use of iron metal in the presence of an acid, such as hydrochloric acid (HCl), is a classic and cost-effective method for this transformation. masterorganicchemistry.com

Sodium Hydrosulfite (Na2S2O4): This reagent is also known to reduce aromatic nitro compounds. wikipedia.org

Iron(III)-catalyzed Reduction with Hydrazine (B178648): An economically efficient process describes the reduction of the nitro group using aqueous hydrazine catalyzed by iron(III). acs.org This method is highlighted as part of a process that avoids high-cost materials. acs.org

The selection of a particular reduction method often depends on factors like substrate compatibility, cost, safety, and environmental impact. For instance, catalytic hydrogenation with H2/Pd/C is often preferred for its clean nature, as the only by-product is water, but other methods can be advantageous if a substrate contains functional groups that are sensitive to hydrogenolysis. organic-chemistry.org

Industrial Scale Preparation Considerations and Yield Optimization

The synthesis of 4-(4-aminophenyl)morpholin-3-one is a key step in the industrial production of rivaroxaban, making scalability and yield crucial. google.comwipo.int Several factors are considered for large-scale manufacturing:

Process Economics and Safety: An ideal industrial process is economical and safe. For example, while the nitration of this compound is a viable route, it can be problematic on an industrial scale due to safety concerns and the need for specialized equipment. google.com Alternative routes, such as those starting from 2-(2-chloroethoxy)acetic acid and 4-nitroaniline, are developed to be more suitable for industrial manufacture. google.comwipo.int

Reaction Conditions: For industrial applications, reaction conditions are optimized for efficiency and practicality. In the catalytic hydrogenation step, using water as a solvent is advantageous. google.com The reaction can be run at a relatively low hydrogen overpressure (1-5 bar), and upon completion, the catalyst can be filtered off, and the product crystallized by changing the solvent, streamlining the work-up process. google.com One process specifies that after hydrogenation in ethanol, the work-up simply involves adding water and filtering off the catalyst, with the final product isolated by concentrating the filtrate. google.com This direct use of the filtrate for further reactions represents a significant process simplification. google.com

The table below summarizes key reaction parameters for the synthesis of 4-(4-aminophenyl)morpholin-3-one via catalytic hydrogenation.

ParameterValueSource
Starting Material 4-(4-Nitrophenyl)morpholin-3-one google.comgoogle.com
Catalyst Palladium on Carbon (Pd/C) google.comgoogle.com
Solvent Water, Ethanol, or Methanol google.comgoogle.comgoogle.com
Hydrogen Pressure 1 - 10 bar google.comgoogle.com
Temperature 20°C - 90°C google.comgoogle.com
Reported Overall Yield Up to 68% (from 2-(2-chloroethoxy)ethanol) google.com

Derivatization Strategies and Synthetic Transformations of 4 Phenylmorpholin 3 One

Functionalization at the Phenyl Moiety

The phenyl group of 4-phenylmorpholin-3-one offers a reactive site for various chemical modifications, allowing for the introduction of a wide range of functional groups that can significantly alter the molecule's characteristics.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a fundamental strategy for functionalizing the phenyl ring. One of the most common examples is bromination, which introduces a bromine atom onto the aromatic ring. This reaction typically proceeds by treating this compound with a brominating agent in the presence of a Lewis acid catalyst. The resulting compound, 4-(4-bromophenyl)morpholin-3-one, serves as a versatile intermediate for further synthetic transformations. uni.luambeed.com

Another important electrophilic substitution is nitration. The nitration of this compound is a critical step in the synthesis of many derivatives. google.comgoogle.com This reaction is typically carried out using a mixture of nitric acid and sulfuric acid. google.com The process yields 4-(4-nitrophenyl)morpholin-3-one (B139987), a key precursor for introducing amine functionalities. google.comgoogle.com

Introduction of Amine Functionalities

The introduction of an amine group onto the phenyl ring is often achieved through a two-step nitration-reduction sequence. The first step, as mentioned previously, is the nitration of the phenyl ring to yield 4-(4-nitrophenyl)morpholin-3-one. google.comgoogle.com

The subsequent reduction of the nitro group to an amine is a well-established transformation. This can be accomplished using various reducing agents, such as hydrogen gas with a palladium on carbon catalyst or stannous chloride. google.comchemicalbook.com The resulting 4-(4-aminophenyl)morpholin-3-one (B139978) is a valuable building block for the synthesis of a wide array of compounds, including Schiff bases and other pharmacologically relevant molecules. google.comchemicalbook.comtdcommons.orgwipo.int

Formation of Schiff Bases with 4-(4-Aminophenyl)morpholin-3-one

The amine group of 4-(4-aminophenyl)morpholin-3-one readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. researchgate.netsciensage.infoacta.co.in This reaction is typically catalyzed by an acid or base and involves the removal of water. researchgate.net

The synthesis of Schiff bases from 4-(4-aminophenyl)morpholin-3-one has been reported with a variety of carbonyl compounds, including substituted benzaldehydes and quinoline (B57606) aldehydes. researchgate.netsciensage.info These reactions lead to the formation of a diverse library of Schiff bases with a range of potential applications. The formation of the characteristic azomethine (>C=N-) group is a key feature of these compounds. acta.co.in

Modifications of the Morpholinone Ring

While the phenyl moiety is a primary site for derivatization, the morpholinone ring itself can also be modified, although these transformations are less commonly reported for the 4-phenyl substituted compound.

Oxidative Imidation Reactions for Functionalization of Morpholin-2-ones

Research into the functionalization of the morpholin-2-one (B1368128) ring system has explored oxidative imidation reactions. While specific examples directly involving this compound are not prevalent in the provided search results, the general principle of this reaction on the broader class of morpholin-2-ones is of interest. This type of reaction would introduce an imide functionality, further diversifying the chemical space accessible from the morpholinone core.

Multicomponent Reactions and Hybrid Molecule Synthesis

Synthesis of Pyrazole-Based Oxothiazolidine Hybrids incorporating this compound Derivatives

The synthesis of hybrid molecules containing both pyrazole (B372694) and thiazolidinone rings has been a subject of considerable interest due to the broad spectrum of biological activities associated with these heterocycles. mdpi.comnih.gov A notable example involves a one-pot, three-component reaction utilizing a derivative of this compound, a pyrazole-4-carbaldehyde, and thioglycolic acid. This efficient method allows for the construction of complex pyrazolyl-thiazolidinone hybrids in good yields. mdpi.com

The general synthetic approach is outlined below:

Step 1: Formation of the Schiff Base. An appropriately substituted 4-(aminophenyl)morpholin-3-one derivative is reacted with a pyrazole-4-carbaldehyde. This condensation reaction forms a Schiff base intermediate.

Step 2: Cyclocondensation with Thioglycolic Acid. The in situ generated Schiff base undergoes cyclocondensation with thioglycolic acid. The thiol group of the acid attacks the imine carbon, followed by an intramolecular cyclization and dehydration to afford the final thiazolidinone ring.

This multicomponent strategy provides a straightforward and efficient route to novel hybrid molecules that combine the structural features of this compound, pyrazole, and thiazolidinone. mdpi.comresearchgate.net

Table 1: Synthesis of Pyrazole-Based Oxothiazolidine Hybrids

Starting Material 1 Starting Material 2 Reagent Product

Synthesis of Triazine Derivatives utilizing 4-(4-Aminophenyl)morpholin-3-one

The s-triazine scaffold is a key pharmacophore found in numerous biologically active compounds. nih.gov The synthesis of hybrid molecules that couple the this compound moiety with a triazine ring has been explored to develop new therapeutic agents. nih.govnih.gov A common synthetic strategy involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

A typical synthetic route proceeds as follows:

Step 1: First Nucleophilic Substitution. Cyanuric chloride is treated with 4-(4-aminophenyl)morpholin-3-one at a low temperature (0-5 °C). The amino group of the morpholine (B109124) derivative acts as a nucleophile, displacing one of the chlorine atoms on the triazine ring.

Step 2: Second Nucleophilic Substitution. The resulting dichlorotriazine intermediate is then reacted with a second nucleophile, such as an amino acid or another amine, at a slightly elevated temperature. This displaces a second chlorine atom.

Step 3: Third Nucleophilic Substitution. Finally, a third nucleophile can be introduced at a higher temperature to displace the last remaining chlorine atom, leading to the fully substituted triazine derivative.

This stepwise approach allows for the controlled introduction of different substituents onto the triazine ring, enabling the creation of a diverse library of this compound-triazine hybrids. nih.govuniba.sk

Table 2: Synthesis of Triazine-Morpholine Hybrids

Starting Material 1 Starting Material 2 Product
Cyanuric Chloride 4-(4-Aminophenyl)morpholin-3-one Dichlorotriazinyl-morpholine intermediate

Synthesis of Thiazolyl-N-phenylmorpholine Derivatives

The combination of morpholine and thiazole (B1198619) rings within a single molecular framework has been investigated for the development of novel therapeutic agents. nih.govresearchgate.netnih.gov An efficient synthesis of a series of N-phenylmorpholine derivatives linked to a thiazole moiety has been accomplished through the reaction of morpholino-thiosemicarbazone derivatives with various α-halocarbonyl compounds. nih.gov

The synthetic pathway is generally as follows:

Step 1: Formation of Thiosemicarbazone. A ketone or aldehyde derivative of N-phenylmorpholine is reacted with a thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone.

Step 2: Cyclization with α-Halocarbonyl Compounds. The thiosemicarbazone derivative is then treated with an α-halocarbonyl compound, such as an α-chloroketone or α-bromoester. This results in the formation of the thiazole ring through a Hantzsch-type thiazole synthesis.

This method provides good to excellent yields of the desired thiazolyl-N-phenylmorpholine derivatives. nih.gov The structures of these newly synthesized compounds are typically confirmed using various spectroscopic techniques, including mass spectrometry, ¹H NMR, and ¹³C NMR, as well as elemental analysis. nih.govnih.gov

Table 3: Synthesis of Thiazolyl-N-phenylmorpholine Derivatives

Starting Material 1 Reagent Product

Computational Chemistry and Theoretical Studies on 4 Phenylmorpholin 3 One

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) are foundational for predicting a wide range of molecular attributes, from spectroscopic behavior to chemical reactivity.

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. ambeed.com It calculates the energies of excited states, which correspond to the absorption of light at specific wavelengths (λmax). For a molecule like 4-Phenylmorpholin-3-one, TD-DFT can predict the UV-visible absorption spectrum, which arises from electronic transitions, typically π → π* and n → π*, between molecular orbitals. These calculations are often performed in different solvents to account for solvatochromic shifts. While specific, detailed TD-DFT studies on this compound are not extensively published, the methodology allows for the generation of theoretical spectra that can be compared with experimental data to validate the computational model.

Table 1: Illustrative TD-DFT Data for Electronic Transitions

TransitionDescriptionCalculated Wavelength (λmax)Oscillator Strength (f)
S0 → S1HOMO → LUMO (π → π)Data not availableData not available
S0 → S2HOMO-1 → LUMO (π → π)Data not availableData not available
S0 → S3HOMO → LUMO+1 (n → π*)Data not availableData not available

This table illustrates the type of data generated from TD-DFT calculations. Specific values for this compound require a dedicated computational study.

These calculations can be performed in the gas phase to understand the molecule's intrinsic properties and in various solvents (e.g., water, ethanol (B145695), DMSO) using continuum solvation models like the Polarizable Continuum Model (PCM). This allows for the study of how the solvent environment affects the molecule's conformation and polarity.

Table 2: Predicted Conformational and Electronic Properties in Different Media

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)Phenyl-Morpholinone Dihedral Angle (°)
Gas Phase1.0Data not availableData not available
Dioxane2.2Data not availableData not available
Ethanol24.5Data not availableData not available
Water80.1Data not availableData not available

This table shows how solvent polarity can influence key molecular parameters. Specific values for this compound are pending dedicated computational investigation.

The planarity and reactivity of this compound are governed by its electronic structure. The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO region signifies the ability to donate electrons (nucleophilicity), while the LUMO region indicates the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a crucial descriptor of chemical stability.

Table 3: Calculated Global Reactivity Descriptors

ParameterFormulaPredicted Value
EHOMO-Data not available
ELUMO-Data not available
Energy Gap (ΔE)ELUMO - EHOMOData not available
Hardness (η)(ELUMO - EHOMO) / 2Data not available
Softness (S)1 / (2η)Data not available
Electronegativity (χ)-(ELUMO + EHOMO) / 2Data not available

This table outlines important quantum chemical parameters that describe molecular reactivity and stability, which could be determined for this compound through DFT calculations.

Docking Studies and Molecular Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand to a protein target.

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that has been implicated in a variety of diseases, making it a significant drug target. Molecular docking studies can be used to investigate whether this compound can act as an inhibitor by fitting into the ATP-binding site of GSK-3β. Such a study would reveal the specific amino acid residues in the active site that interact with the ligand. Key interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The docking score, an estimation of binding energy, helps to rank potential inhibitors.

Table 4: Hypothetical Docking Results of this compound with GSK-3β Active Site

ParameterDescription
Binding Energy (kcal/mol)Data not available
Interacting ResiduesData not available
Hydrogen BondsData not available
Hydrophobic InteractionsData not available

This table illustrates the critical information obtained from a molecular docking simulation, which is essential for evaluating the potential of this compound as a GSK-3β inhibitor.

Mechanistic Insights from Computational Approaches in Synthesis

Computational chemistry offers powerful tools to investigate reaction mechanisms, providing insights that complement experimental studies. By modeling the reaction pathway, chemists can identify transition states, calculate activation energies, and determine the thermodynamic feasibility of different synthetic routes.

For the synthesis of this compound, which can be prepared by reacting 2-anilinoethanol (B49455) with chloroacetyl chloride, computational methods could be employed to study the mechanism of the cyclization step. DFT calculations can map the potential energy surface of the reaction, identifying the lowest energy pathway. This analysis can clarify the role of reagents and reaction conditions, helping to optimize the synthesis for higher yields and purity. Such studies are valuable for understanding the underlying principles of the reaction and for designing novel synthetic strategies.

Advanced Analytical Techniques in 4 Phenylmorpholin 3 One Research

Spectroscopic Characterization (IR, ¹H NMR, ¹³C NMR, Mass Spectrometry)

Spectroscopic techniques are fundamental in determining the molecular structure of 4-Phenylmorpholin-3-one.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the this compound molecule. The IR spectrum exhibits characteristic absorption bands corresponding to specific vibrational frequencies of the bonds within the molecule. For instance, a strong absorption peak is typically observed for the carbonyl (C=O) group of the lactam ring. Other significant peaks correspond to C-H stretching of the aromatic and aliphatic portions, C-N stretching, and C-O-C stretching of the morpholine (B109124) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

¹H NMR: The proton NMR spectrum of this compound shows distinct signals for the protons of the phenyl group and the morpholine ring. The chemical shifts and splitting patterns of these signals are indicative of their chemical environment. For example, the protons on the phenyl group typically appear as a multiplet in the aromatic region (around 7.0-7.5 ppm). The protons on the morpholine ring appear at different chemical shifts depending on their proximity to the carbonyl group and the nitrogen atom. rsc.org

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing the number of unique carbon atoms and their chemical environments. The spectrum of this compound will show characteristic peaks for the carbonyl carbon, the aromatic carbons of the phenyl group, and the aliphatic carbons of the morpholine ring. rsc.org

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ in the mass spectrum confirms the molecular weight of the compound, which is 177.20 g/mol . nih.govsimsonpharma.comchemicalbook.com The fragmentation pattern provides further structural information by showing how the molecule breaks apart upon ionization.

Table 1: Spectroscopic Data for this compound

Technique Observed Peaks/Signals
IR (cm⁻¹) Characteristic peaks for C=O, C-H (aromatic and aliphatic), C-N, C-O-C
¹H NMR (δ, ppm) Multiplet for phenyl protons (approx. 7.0-7.5), distinct signals for morpholine ring protons. rsc.org
¹³C NMR (δ, ppm) Signals for carbonyl carbon, aromatic carbons, and aliphatic carbons. rsc.org
Mass Spec (m/z) Molecular ion peak at approximately 177. nih.govsimsonpharma.comchemicalbook.com

Chromatographic Purity Assessments (HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound by separating it from any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis of this compound. A reversed-phase HPLC method can be used, where the compound is passed through a column with a nonpolar stationary phase and a polar mobile phase. sielc.com The retention time of the main peak corresponding to this compound is used to identify and quantify the compound. The presence of other peaks would indicate impurities.

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic method used for monitoring the progress of reactions and for preliminary purity checks. sciensage.info A spot of the compound solution is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The retention factor (Rf) value of the spot corresponding to this compound is compared with that of a standard sample to assess its purity.

Table 2: Chromatographic Data for this compound

Technique Key Parameters
HPLC Retention Time (determined by column, mobile phase, and flow rate). sielc.com
TLC Retention Factor (Rf) value (dependent on the stationary and mobile phases). sciensage.info

Elemental Analysis for Compound Confirmation

Elemental analysis is performed to determine the elemental composition of this compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and oxygen are compared with the theoretical values calculated from its molecular formula, C₁₀H₁₁NO₂. nih.govepa.gov A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Table 3: Elemental Analysis Data for this compound

Element Theoretical %
Carbon (C) 67.78
Hydrogen (H) 6.26
Nitrogen (N) 7.90
Oxygen (O) 18.06

Future Directions and Emerging Research Avenues for 4 Phenylmorpholin 3 One

Exploration of Novel Derivatizations for Enhanced Bioactivity

The 4-phenylmorpholin-3-one core structure is a valuable pharmacophore, and its derivatization is a key strategy for discovering new therapeutic agents. Research indicates that modifications at various positions on the morpholinone and phenyl rings can lead to compounds with a wide range of biological activities.

Morpholinone-based compounds have shown potential as T-type Ca2+ channel blockers, as well as possessing anticancer and antifungal properties. mdpi.com Specifically, 4-phenyl-3-morpholinone itself has been utilized in studies to assess bactericidal activity. chemicalbook.com A significant area of research involves the synthesis of chiral C3-substituted morpholinones, which are important building blocks in medicinal chemistry. acs.org A notable success in this area is the concise synthesis of L-742,694, a potent neurokinin-1 receptor antagonist, which features a chiral morpholinone core. acs.org

Future exploration will likely focus on creating libraries of novel derivatives by introducing diverse substituents onto the phenyl ring and the morpholinone backbone. The goal is to modulate the compound's electronic and steric properties to optimize its interaction with biological targets, potentially leading to the development of new drugs for a variety of diseases.

Table 1: Investigated Bioactivities of Morpholinone Derivatives

Derivative Class Investigated Activity Reference
General Morpholinones T-type Ca2+ channel blocking, anticancer, antifungal mdpi.com
4-Phenyl-3-morpholinone Bactericidal chemicalbook.com
Chiral C3-Substituted Morpholinones Neurokinin-1 receptor antagonism (e.g., L-742,694) acs.org

Investigation into Material Science Applications (e.g., Nanowire Synthesis)

The unique structural properties of morpholinone derivatives are being leveraged in the field of material science. The ability of these molecules to serve as building blocks for larger, functional materials is a rapidly emerging area of research.

A specific derivative, 4-(4-nitrophenyl)morpholin-3-one (B139987), has been used in the synthesis of nanowires. chemicalbook.com This process can involve pegylation, a technique that attaches polyethylene (B3416737) glycol to the molecule, which is particularly useful for biomedical applications. chemicalbook.com

Furthermore, the morpholinone ring is susceptible to ring-opening polymerization, making it an excellent monomer for creating novel polymers. Organocatalytic ring-opening polymerization of N-substituted morpholin-2-ones can generate functionalized poly(aminoesters). acs.org Similarly, morpholine-2,5-diones, synthesized from amino acids, can be polymerized to produce biodegradable materials known as polydepsipeptides, which have potential use in medicine. nih.gov These functionalized polyesters are gaining attention as artificial biopolymers and functional materials that can readily degrade. acs.org

Future work will likely concentrate on controlling the polymerization process to create materials with specific, tailored properties for applications in drug delivery, tissue engineering, and smart materials.

Table 2: Material Science Applications of Morpholinone Derivatives

Derivative/Precursor Application Resulting Material Reference
4-(4-Nitrophenyl)morpholin-3-one Nanowire Synthesis Semiconducting nanowires chemicalbook.com
N-acyl morpholin-2-ones Ring-Opening Polymerization Functionalized poly(aminoesters) acs.org

Environmental Applications (e.g., Neutralizing Water Pollutants)

While direct application in neutralizing water pollutants has not been extensively reported, the morpholinone scaffold contributes significantly to environmental science through the development of sustainable and biodegradable materials. The creation of polymers that degrade under environmental conditions is a critical strategy for mitigating plastic pollution.

The ring-opening polymerization of morpholinone derivatives, such as N-acyl morpholin-2-ones and morpholine-2,5-diones, yields functionalized polyesters and polydepsipeptides. acs.orgnih.gov These materials are designed to be biodegradable, offering a more environmentally benign alternative to conventional, non-degradable plastics. acs.org The use of amino acids as starting materials for some of these polymers further enhances their sustainable profile. nih.gov

The future in this domain lies in the large-scale production and application of these biodegradable polymers. Research will focus on optimizing their degradation rates and ensuring their breakdown products are non-toxic, contributing to a circular economy and reducing the long-term environmental impact of polymeric materials.

Development of Cost-Effective and Sustainable Synthetic Processes

The advancement of "green chemistry" principles is crucial for the future of chemical manufacturing. For this compound and its derivatives, researchers are actively developing more efficient, economical, and environmentally friendly synthetic routes that minimize waste and avoid harsh conditions.

Several innovative methods are being explored:

Cross-Dehydrogenative Coupling (CDC): This approach is noted for being atom- and step-economical, using earth-abundant metal catalysts like copper or iron to form C-N bonds directly, which is an environmentally friendly way of synthesis. mdpi.com

Ethylene Sulfate Protocol: A recently developed one or two-step, redox-neutral protocol for synthesizing morpholines from 1,2-amino alcohols uses inexpensive reagents and is high-yielding. This method presents significant environmental and safety advantages over traditional approaches. nih.gov

Catalytic Enantioselective Synthesis: For producing specific chiral morpholinones, catalytic enantioselective methods are being developed. One such method uses a chiral phosphoric acid to catalyze the reaction, enabling the creation of specific stereoisomers for pharmaceutical applications. acs.org

Valorization of Biomass: Morpholine-2,5-diones can be synthesized from natural hydrophobic amino acids, representing a method of valorizing biomass-derived materials into valuable chemical building blocks. nih.gov

These modern synthetic strategies represent a significant shift away from older, less efficient methods that may involve high temperatures or hazardous reagents.

Table 3: Comparison of Synthetic Methodologies for Morpholinone Scaffolds

Method Key Features Advantages Reference
Cross-Dehydrogenative Coupling (CDC) Uses earth-abundant metal catalysts; direct C-H functionalization. Atom-economical, environmentally friendly, mild conditions. mdpi.com
Ethylene Sulfate Protocol One or two-step, redox-neutral, uses inexpensive reagents. High yield, improved safety and environmental profile. nih.gov
Catalytic Enantioselective Synthesis Employs chiral catalysts (e.g., phosphoric acid). High enantioselectivity for chiral drug intermediates. acs.org

In-depth Pharmacokinetic and Pharmacodynamic Studies of Promising Derivatives

For any promising new derivative of this compound to advance toward clinical application, a thorough understanding of its behavior in biological systems is essential. In-depth pharmacokinetic (PK) and pharmacodynamic (PD) studies are critical future steps.

Pharmacokinetics (PK) describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion (ADME). Future research on promising derivatives, such as the anticancer or neurokinin-1 receptor antagonist candidates, will require detailed PK profiling. This involves determining key parameters like bioavailability, plasma concentration over time, and clearance rates.

Pharmacodynamics (PD) examines the biochemical and physiological effects of a drug on the body (what the drug does to the body). This includes studying the mechanism of action, dose-response relationships, and target engagement. For example, for an anticancer derivative, PD studies would confirm that the compound inhibits its intended target in tumors.

Modern approaches, such as physiologically based pharmacokinetic (PBPK) modeling, will be instrumental. These models can simulate the ADME properties of a compound in different populations and help predict potential drug-drug interactions, bridging the gap between preclinical and clinical trials. By initiating these PK/PD studies early in the development process for the most promising derivatives, researchers can more effectively select candidates with the highest probability of clinical success.

Q & A

Basic: What are the optimal synthetic routes for 4-Phenylmorpholin-3-one, and how can reaction conditions be adjusted to improve yield and purity?

Methodological Answer:
Synthesis of this compound typically involves cyclization reactions using precursors like substituted anilines and carbonyl compounds. Key steps include:

  • Precursor Selection : Use 4-substituted phenylamines and glyoxal derivatives to form the morpholinone ring .
  • Catalyst Optimization : Employ acid or base catalysts (e.g., HCl, NaHCO₃) to enhance ring closure efficiency.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility, while toluene facilitates azeotropic removal of water in reflux conditions .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to the morpholinone ring protons (δ 3.5–4.5 ppm for CH₂ groups) and aromatic protons (δ 6.8–7.5 ppm). Confirm the absence of unreacted amines (δ 1.5–3.0 ppm) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bends (if present) at ~1550 cm⁻¹ .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogs like 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one .
  • Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported physicochemical properties of this compound across studies?

Methodological Answer:

  • Systematic Replication : Standardize synthesis and purification protocols to isolate variables (e.g., solvent purity, temperature gradients) .
  • Cross-Validation : Compare data from multiple analytical techniques (e.g., DSC for melting point vs. capillary methods) .
  • Meta-Analysis : Aggregate literature data into a unified dataset, noting methodological differences (e.g., HPLC vs. GC purity assessments) .
  • Controlled Stability Studies : Test degradation under humidity, light, and temperature to identify confounding factors .

Advanced: What mechanistic insights can be gained from studying the degradation pathways of this compound under oxidative stress?

Methodological Answer:

  • Stress Testing : Expose the compound to H₂O₂, UV light, or radical initiators (e.g., AIBN) to simulate oxidative conditions .
  • Degradation Product Profiling : Use LC-MS/MS to identify intermediates (e.g., hydroxylated morpholinones or cleaved aryl rings) .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life and activation energy barriers for degradation .
  • Computational Chemistry : DFT calculations can map electron densities to predict vulnerable sites (e.g., α-C to carbonyl) .

Basic: What are the key considerations in designing experiments to assess the stability of this compound under various environmental conditions?

Methodological Answer:

  • Parameter Selection : Test temperature (25–60°C), humidity (40–75% RH), and pH (3–10) to mimic real-world storage .
  • Sampling Intervals : Collect data at t=0, 1, 3, 6 months for kinetic profiling .
  • Analytical Consistency : Use validated HPLC methods (e.g., C18 columns, acetonitrile/water mobile phase) for quantification .
  • Control Groups : Include inert atmospheres (N₂) to isolate oxidative vs. hydrolytic degradation .

Advanced: How can computational modeling predict the bioactivity of this compound analogs, and how do these predictions align with empirical data?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs) and compare with experimental IC₅₀ values .
  • QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (LogP) descriptors with bioactivity data from assays .
  • Validation : Perform retrospective analysis by comparing predicted vs. observed activities for known derivatives .
  • Limitations : Address discrepancies due to solvation effects or protein flexibility via molecular dynamics simulations .

Advanced: How should researchers address discrepancies in reported pharmacological activities of this compound derivatives?

Methodological Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition) .
  • Dose-Response Curves : Generate IC₅₀/EC₅₀ values across multiple concentrations to reduce variability .
  • Off-Target Screening : Employ broad-panel assays (e.g., Eurofins Panlabs) to identify non-specific interactions .
  • Structural Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.